molecular formula C26H24N4O2 B2893480 2-(2,5-dimethylbenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione CAS No. 1357866-86-4

2-(2,5-dimethylbenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione

Cat. No.: B2893480
CAS No.: 1357866-86-4
M. Wt: 424.504
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dimethylbenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione is a complex organic compound belonging to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazoloquinazoline core with dimethylbenzyl and phenethyl substituents, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylbenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazoloquinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting with a quinazoline derivative, a triazole ring can be introduced through cyclization reactions using hydrazine derivatives.

    Introduction of Substituents: The dimethylbenzyl and phenethyl groups are introduced through alkylation reactions. These reactions typically require strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and suitable alkyl halides.

    Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylbenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can modify the triazoloquinazoline core, potentially leading to new derivatives with altered biological activities.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of strong bases like NaH or K2CO3.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

2-(2,5-Dimethylbenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylbenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, the compound may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and molecular targets can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethylbenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione
  • 2-(2,5-Dimethylbenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,5(2H,4H)-dione

Uniqueness

Compared to similar compounds, 2-(2,5-dimethylbenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione stands out due to its specific substitution pattern and the unique properties conferred by the triazoloquinazoline core

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2/c1-18-12-13-19(2)21(16-18)17-29-26(32)30-23-11-7-6-10-22(23)24(31)28(25(30)27-29)15-14-20-8-4-3-5-9-20/h3-13,16H,14-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDQBFIELADNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.